molecular formula C5H3BrClNO B296063 2-Bromo-5-chloropyridine 1-oxide

2-Bromo-5-chloropyridine 1-oxide

Cat. No. B296063
M. Wt: 208.44 g/mol
InChI Key: HKPSEPKHIOHODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloropyridine 1-oxide is a chemical compound that belongs to the family of pyridine derivatives. It is a highly reactive and versatile compound that has found extensive use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine 1-oxide is not fully understood. However, it is believed to act as a radical initiator, which can initiate radical reactions in the presence of a suitable initiator. The compound can also undergo reduction to form the corresponding pyridine N-oxide, which can act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects:
2-Bromo-5-chloropyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity towards several bacterial strains, including Escherichia coli and Staphylococcus aureus. It is also known to induce DNA damage in human cells, which suggests that it may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Bromo-5-chloropyridine 1-oxide in lab experiments is its high reactivity and versatility. It can be used as a building block for the synthesis of various organic compounds, and it can also initiate radical reactions in the presence of a suitable initiator. However, the compound is highly reactive and requires careful handling to prevent accidental exposure. Additionally, its toxicity towards certain bacterial strains may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-Bromo-5-chloropyridine 1-oxide in scientific research. One possible direction is the development of new pyridine-based ligands for metal-catalyzed reactions. Another direction is the synthesis of new pyridine N-oxides with improved antimicrobial, antiviral, and anticancer properties. Additionally, the compound may have potential as a radical initiator for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and potential applications of 2-Bromo-5-chloropyridine 1-oxide.

Synthesis Methods

The synthesis of 2-Bromo-5-chloropyridine 1-oxide involves the reaction of 2-bromo-5-chloropyridine with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2-Bromo-5-chloropyridine 1-oxide is a valuable reagent in various scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyridine-based ligands for metal-catalyzed reactions. Additionally, 2-Bromo-5-chloropyridine 1-oxide is used as a precursor for the preparation of pyridine N-oxides, which have been shown to exhibit antimicrobial, antiviral, and anticancer properties.

properties

Molecular Formula

C5H3BrClNO

Molecular Weight

208.44 g/mol

IUPAC Name

2-bromo-5-chloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3BrClNO/c6-5-2-1-4(7)3-8(5)9/h1-3H

InChI Key

HKPSEPKHIOHODX-UHFFFAOYSA-N

SMILES

C1=CC(=[N+](C=C1Cl)[O-])Br

Canonical SMILES

C1=CC(=[N+](C=C1Cl)[O-])Br

Origin of Product

United States

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